Terpinyl acetate

Description

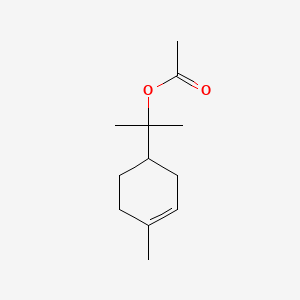

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGODOXYLBBXFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026496 | |

| Record name | alpha-Terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dry Powder, Liquid; Liquid, colourless liquid with a sweet, refreshing, herbaceous odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpineol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 °C. @ 2.00 mm Hg | |

| Record name | alpha-Terpineol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol) | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.962 | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

80-26-2, 8007-35-0, 10581-37-0 | |

| Record name | (±)-α-Terpinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpinyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpineol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terpineol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α,α,4-trimethylcyclohex-3-ene-1-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RXE0I9F2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthesis Methodologies and Reaction Engineering for Terpinyl Acetate

Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic synthesis leverages the benefits of both chemical and enzymatic reactions to achieve desired transformations. For terpinyl acetate (B1210297) synthesis, this often involves using enzymes, primarily lipases, to catalyze the esterification of alpha-terpineol (B3430122) with an acyl donor. nih.govnih.govunair.ac.id This approach offers advantages such as milder reaction conditions, reduced by-product formation, and the potential for stereoselectivity. psu.eduamazonaws.com

Lipase-Catalyzed Esterification

Lipases (triacylglycerol acylhydrolase, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds in aqueous environments and, importantly, can catalyze the reverse reaction, esterification or transesterification, in non-aqueous or low-water systems. amazonaws.com Their ability to operate under mild conditions makes them attractive biocatalysts for synthesizing flavor esters like terpinyl acetate. psu.eduijsr.net

Various lipases have been investigated for the synthesis of this compound. Candida rugosa lipase (B570770) (specifically Candida rugosa type VII) is one such enzyme that has shown efficacy in catalyzing the esterification of alpha-terpineol with acetic anhydride (B1165640). researchgate.netnih.govnih.gov Other lipases, including Amano PS, Amano AP-6, Amano G, and Lipozyme RM IM, have also been compared for their catalytic activity in this compound synthesis. researchgate.netnih.gov Studies have shown that immobilized lipases are often preferred as they can retain stability and activity in organic solvents and help overcome substrate inhibition. psu.edu For instance, immobilized Candida antarctica lipase (Novozym 435) has been identified as an effective biocatalyst for synthesizing other esters in supercritical carbon dioxide. researchgate.netmdpi.com

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of lipase-catalyzed this compound synthesis. Key parameters include temperature, substrate molar ratio (alpha-terpineol to acyl donor), and the choice of acyl donor. psu.edumdpi.com

Research on Candida rugosa lipase catalyzed synthesis of this compound in supercritical carbon dioxide indicated that increasing the temperature from 35°C to 50°C increased the yield. researchgate.netnih.gov However, operating at a high alpha-terpineol/acetic anhydride molar ratio (e.g., 3.0) could decrease the conversion, possibly due to inhibition of the enzyme by a high concentration of acetic anhydride or the formation of acetic acid. researchgate.netnih.gov Acetic anhydride has been identified as an effective acyl donor for this reaction. nih.gov

Optimization studies for other lipase-catalyzed esterifications, such as the synthesis of cetyl octanoate (B1194180) using Lipozyme RMIM and Novozym 435, have employed response surface methodology (RSM) to evaluate the effects of reaction time, temperature, substrate molar ratio, and enzyme amount on yield. researchgate.netpsu.edumdpi.com These studies highlight the importance of considering the interplay between these parameters to achieve optimal results. For example, for cetyl octanoate synthesis, reaction time and enzyme amount were found to be significant factors for Lipozyme RMIM, while reaction time, temperature, molar ratio, and enzyme amount were all important for Novozym 435. psu.edu

Supercritical carbon dioxide (SC-CO2) has emerged as an attractive reaction medium for enzymatic synthesis, including the production of this compound. researchgate.netnih.govnih.govunair.ac.id SC-CO2 offers several advantages over conventional organic solvents, such as low critical temperature and pressure, non-toxicity, non-flammability, and ease of separation from the product. researchgate.netunair.ac.id

This compound has been successfully synthesized from alpha-terpineol and acetic anhydride using enzymatic catalysis in SC-CO2. researchgate.netnih.gov Studies have compared the performance of different lipases in this medium, with Candida rugosa lipase showing promising results. researchgate.netnih.gov An esterification extent of 53.0% was achieved in continuous operation using C. rugosa lipase and acetic anhydride as the acyl donor at 10 MPa and 50°C for 1.5 hours. researchgate.netnih.gov The yield of this compound was observed to increase with temperature in the range of 35-50°C in SC-CO2. researchgate.netnih.gov The optimal pressure for this compound synthesis in SC-CO2 has been reported as 10 MPa. nih.gov The use of organic solvents as co-solvents in SC-CO2 has also been explored, with n-heptane showing high yields of this compound. nih.gov

The reusability and stability of the enzyme are critical factors for the economic viability of enzymatic synthesis processes. Studies on lipase-catalyzed esterifications have investigated the retention of enzyme activity over multiple reaction cycles. amazonaws.comresearchgate.net

For the synthesis of this compound in supercritical carbon dioxide using Candida rugosa lipase, the enzyme activity remained above 50% after 10.5 hours of repeated esterification in a batch process under optimized conditions. researchgate.netnih.gov In other lipase-catalyzed esterification reactions, immobilized lipases have demonstrated good reusability, retaining a significant portion of their activity after several cycles. amazonaws.comresearchgate.net For instance, an immobilized lipase from Bacillus cereus retained more than 50% of its activity after 6 cycles of reuse in the synthesis of isopropyl acetate. amazonaws.com Similarly, an immobilized lipase from Candida antarctica (SP 435) remained active after 15 runs in the synthesis of geranyl acetate. researchgate.net Factors such as depressurization after the reaction can potentially decrease the catalytic activity of the lipase in SC-CO2. unair.ac.id

Enzymatic Synthesis in Supercritical Carbon Dioxide (SC-CO2)

Other Biocatalytic Pathways for Ester Production

Beyond the direct lipase-catalyzed esterification of alpha-terpineol, other biocatalytic pathways and enzymes are being explored for ester synthesis, which could potentially be applied or adapted for this compound production. While research specifically on alternative biocatalytic pathways solely for this compound is limited in the provided context, the broader field of biocatalysis for ester synthesis offers insights.

Enzymes other than lipases, such as esterases, can also catalyze ester hydrolysis and synthesis. nih.gov For example, pig liver esterase (PLE) has been used to hydrolyze alpha-terpineol thioacetates. nih.gov Protein engineering is also being employed to modify enzyme properties, such as substrate specificity, to enhance their activity towards specific molecules like tertiary alcohols, which include alpha-terpineol. researchgate.netresearchgate.net This involves engineering the substrate-binding pockets of enzymes to better accommodate larger alcohol substrates. researchgate.net

Furthermore, novel biochemical pathways for acetate formation involving enzymes like succinyl coenzyme A:acetate CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS) have been discovered in bacteria, which could potentially offer new avenues for generating acyl donors for ester synthesis. nih.gov While these examples are not directly focused on this compound synthesis, they illustrate the ongoing exploration of diverse biocatalytic routes for ester production.

Advanced Catalytic Synthesis from Precursors

The esterification of alpha-terpineol with acetic anhydride is the cornerstone of many advanced synthesis methods for this compound. This reaction benefits significantly from the use of various catalysts that enhance reaction rates and product yields.

Esterification of Alpha-Terpineol with Acetic Anhydride

The esterification reaction typically involves the reaction of alpha-terpineol with acetic anhydride, often in the presence of a catalyst and controlled temperature and reaction time google.comgychbjb.com. The molar ratio of reactants and catalyst concentration are critical parameters influencing the reaction outcome tsijournals.comtsijournals.com.

Novel Composite Catalyst Systems (e.g., phosphoric acid and SnCl4.5H2O)

Composite catalyst systems have been explored to improve the catalytic activity and selectivity of the esterification. A notable example is the combination of phosphoric acid and SnCl₄·5H₂O. This system has been reported to offer advantages such as lower cost, simpler post-treatment, higher catalytic activity, and improved reaction selectivity compared to using phosphoric acid alone google.com. It can also lead to shorter reaction times and reduced wastewater google.com. Studies have investigated the optimal ratios of these components to maximize yield and selectivity google.com.

Research Findings on Phosphoric Acid and SnCl₄·5H₂O Catalysis

| Catalyst Components | Molar Ratio (Terpineol:Acetic Anhydride) | Phosphoric Acid Amount (% of Terpineol (B192494) Mass) | SnCl₄·5H₂O Amount (% of Total Reactants) | Reaction Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Reaction Selectivity (%) | Source |

| Phosphoric acid + SnCl₄·5H₂O | 1:1.1 | 0.6 | 0.2 | 35-40 | 6 | 85.73 | 90.76 | google.com |

| Phosphoric acid + SnCl₄·5H₂O | 1:1.1 | 0.6 | 0.2 | 35-40 | 6 | 86.73 | 92.39 | google.com |

| SnCl₄·5H₂O (single catalyst) | 1:1.1 | - | 0.35 (of Terpineol Mass) | 35-40 | 7 | 47.77 | 96.58 | google.com |

Note: Data extracted from cited sources. Specific experimental conditions may vary.

Use of Solid Acid Catalysts (e.g., SO42-/TiO2, SO42-/ZnO-TiO2, SO42-/SnO2-CeO2, SO42-/ZrO2, SO42-/ZrO2-SnO2-Nd2O3)

Solid acid catalysts offer potential advantages over homogeneous acid catalysts, including ease of separation and reusability, reduced corrosion, and minimized waste . Various solid superacid catalysts based on sulfated metal oxides have been explored for the synthesis of this compound.

Examples include:

SO₄²⁻/TiO₂ tsijournals.comsciengine.com

SO₄²⁻/ZnO-TiO₂ tsijournals.comtsijournals.com

SO₄²⁻/SnO₂-CeO₂ tsijournals.comresearchgate.netresearchgate.netoriprobe.com

SO₄²⁻/ZrO₂ researchgate.net

SO₄²⁻/ZrO₂-SnO₂-Nd₂O₃ sciengine.comsciengine.com

These catalysts are typically prepared through methods like impregnation and calcination, and their activity is influenced by factors such as preparation conditions, metal oxide composition, and calcination temperature researchgate.netcaf.ac.cn.

Research Findings on Solid Acid Catalysis

| Catalyst System | Terpineol:Acetic Anhydride Molar Ratio | Catalyst Amount (% of Terpineol Mass) | Reaction Temperature (°C) | Reaction Time (h) | Terpineol Conversion (%) | This compound Selectivity (%) | Source |

| SO₄²⁻/SnO₂-CeO₂ | 1.0:1.2 | 3% | 50 | 3.5 | >98 | 82.4 | researchgate.netresearchgate.net |

| SO₄²⁻/TiO₂ | 1.0:1.3 | 1.0 g | 40 | 6 | - | 68 | tsijournals.com |

| SO₄²⁻/TiO₂ | 1.0:1.3 | 2.0 g | 40 | 6 | - | 84.5 | tsijournals.com |

| SO₄²⁻/TiO₂-Ce⁴⁺ | 1:1.5 | 3% | 70 | 6 | >99 | 90 (content in product) | caf.ac.cn |

Note: Data extracted from cited sources. Specific experimental conditions and catalyst preparation methods may vary.

Challenges associated with solid acid catalysts include complex preparation, difficulty in regeneration, and potential deactivation google.com. However, their reusability has been reported as promising researchgate.netresearchgate.net.

Ionic Liquid Catalysis (e.g., octadecylamine (B50001) ethoxylate ionic liquids, acidic functional polyether ionic liquids)

Ionic liquids (ILs) have emerged as promising catalysts and reaction media for organic synthesis due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity researchgate.netresearchgate.net. Acidic ionic liquids have been investigated for the esterification of terpineol with acetic anhydride.

Examples of ionic liquid catalysts explored include:

Octadecylamine ethoxylate ionic liquids researchgate.neticm.edu.pludea.edu.co

Acidic functional polyether ionic liquids, such as 1-(3-sulfonic group)propyl-3-polyoxyethyleneimidazole dihydrogen phosphate (B84403) [HSO₃-(CH₂)₃-im-(CH₂CH₂O)nH]H₂PO₄ gychbjb.comtsijournals.com

These catalysts can offer high conversion and selectivity under optimized conditions and have shown potential for reusability gychbjb.com.

Research Findings on Ionic Liquid Catalysis

| Ionic Liquid Catalyst | Terpineol:Acetic Anhydride Molar Ratio | Catalyst Amount | Reaction Temperature (°C) | Reaction Time (h) | Terpineol Conversion (%) | This compound Selectivity (%) | Source |

| Acidic functional polyether ionic liquid [HSO₃-(CH₂)₃-im-(CH₂CH₂O)nH]H₂PO₄ | 1:1.5 | 1.5 g (per 5.1 g terpineol) | 40 | 8 | >99.5 | 87.8 | gychbjb.com |

| Octadecylamine ethoxylate ionic liquid ([PAC1815]⁺[BF₄]⁻) | - | - | - | - | - | 35.7 (yield) | researchgate.net |

Note: Data extracted from cited sources. Specific experimental conditions and catalyst structures may vary.

Activated Carbon Heteropolyacid Catalysis

Activated carbon supported heteropolyacids have also been explored as catalysts for the synthesis of this compound tsijournals.com. Heteropolyacids are known for their strong acidity, and their dispersion on activated carbon can enhance their catalytic performance and provide a solid support for easier separation.

Microwave Heating Enhanced Synthesis

Microwave irradiation has been investigated as a method to enhance the synthesis of this compound, often in conjunction with specific catalysts like ionic liquids tsijournals.com. Microwave heating can lead to faster reaction rates and potentially shorter reaction times compared to conventional heating methods lew.ro.

Research Findings on Microwave Heating Enhanced Synthesis

| Catalyst System | Heating Method | Reaction Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Source |

| H₃PO₄/[C₄mim]BF₄ ionic liquid | Intermittent Microwave | 40 | 2 | 86.5 | |

| Acetic anhydride phosphate acid | Intermittent Microwave | - (100 W microwave power) | 2 | 86.53 | tsijournals.com |

Note: Data extracted from cited sources. Specific experimental conditions and catalyst compositions may vary.

These advanced catalytic methods and reaction engineering techniques demonstrate ongoing efforts to optimize the synthesis of this compound, aiming for improved efficiency, higher yields, and more sustainable processes.

Synthesis from Alpha-Pinene (B124742) and Acetic Acid

The synthesis of this compound from alpha-pinene and acetic acid typically involves acid-catalyzed reactions. wikidata.orgfishersci.cafishersci.befishersci.ca This process can occur as a one-step direct esterification or a two-step sequence involving the hydration of alpha-pinene to form terpineol, followed by the esterification of terpineol with acetic acid or acetic anhydride. wikidata.orgfishersci.cawikidata.orgfishersci.cawikidata.org The direct one-step method is often preferred for its potential efficiency, but it necessitates highly selective catalytic systems to minimize undesired by-product formation.

Alpha-hydroxycarboxylic acid (HCA)-boric acid composite catalysts have been investigated for the one-step synthesis of this compound from alpha-pinene and acetic acid. nih.govfishersci.sealfa-chemistry.comepa.gov Studies have shown that these composite catalysts can enhance the direct synthesis route. epa.gov The catalytic performance of these composites is influenced by the specific HCA used, with the tartaric acid-boric acid system demonstrating high catalytic activity. fishersci.sealfa-chemistry.comepa.gov The effectiveness of the composite catalyst is also related to the pKa1 of the HCA. fishersci.sealfa-chemistry.comepa.gov

Research findings indicate that replacing boric acid with B2O3 can further enhance the activity of HCA composite catalysts, potentially reducing the required amount of HCA. fishersci.seepa.gov The presence of water in the reaction system can be unfavorable for HCA-boric acid catalysts, although a small amount of water (less than 1% of alpha-pinene mass content) might improve the catalytic activity of HCA-B2O3. nih.govfishersci.se

Orthogonal experimental designs have been employed to study the effects of various factors on alpha-pinene conversion and this compound selectivity when using these catalysts. nih.govfishersci.sealfa-chemistry.comepa.gov Factors such as HCA content, B2O3 amount, and the mass ratio of acetic acid to alpha-pinene are significant. nih.govfishersci.sealfa-chemistry.comepa.gov For instance, when using tartaric acid and boric acid as composite catalysts, the changes in alpha-pinene and this compound content vary with reaction time and temperature. epa.gov

Zeolites, as heterogeneous catalysts, have been explored for the esterification of alpha-pinene to this compound. wikidata.orgfishersci.cafishersci.befishersci.ca Their acidic properties, including both Brønsted and Lewis acid sites, are crucial for catalytic activity. fishersci.beiarc.fr Different types of zeolites exhibit varying effectiveness.

Studies have reported the use of H-beta zeolite, achieving a this compound yield of 29%. fishersci.canih.gov Natural zeolite has also been investigated, with a reported yield of 21.4%. nih.gov Zeolite Y, particularly in its protonated form (H/ZY), has shown promise, yielding 52.83% this compound with a selectivity of 61.38% at 40°C after 4 hours when using acetic anhydride. wikidata.orgfishersci.cafishersci.befishersci.ca The effectiveness of zeolite catalysts is influenced by factors such as reaction time, temperature, and the specific type of zeolite used. wikidata.orgfishersci.cafishersci.befishersci.ca Increasing the reaction temperature has been shown to increase the yield of alpha-terpinyl acetate up to a certain point. fishersci.ca

The mechanism of esterification catalyzed by heterogeneous catalysts is still a subject of debate. wikidata.orgfishersci.cafishersci.be In the reaction pathway catalyzed by heterogeneous zeolite-based catalysts, the protonation of alpha-pinene leads to the formation of a carbonium ion, which can undergo competing ring enlargement and ring-opening reactions. wikidata.orgfishersci.cafishersci.ca The ring-opening reaction leads to the formation of alpha-terpinyl acetate. wikidata.orgfishersci.cafishersci.ca

Fluoroantimonic acid, recognized as one of the strongest known superacids, has been employed as a catalyst for the direct one-step synthesis of this compound from a mixture primarily composed of turpentine (B1165885) oil (containing alpha-pinene) and acetic acid. wikipedia.orgwikidata.orgfishersci.cafishersci.se This approach offers a potentially clean and environmentally friendly strategy. wikipedia.orgwikidata.org

A key finding is that only a very low catalyst loading of fluoroantimonic acid (0.2 mol %) is required to achieve high conversion rates, up to 96% of the starting material, at room temperature. wikipedia.orgwikidata.orgfishersci.se This highlights the exceptional catalytic activity of this superacid. The selectivity for this compound using fluoroantimonic acid has been reported to be up to 60%. wikipedia.orgwikidata.orgfishersci.se

Fluoroantimonic acid is formed by combining hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF5), resulting in a system with extremely high acidity due to the formation of stable anions. fishersci.ca Its superacidic nature allows it to protonate even weak bases and promote reactions that are difficult with conventional acids. fishersci.ca

Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound in the synthesis from alpha-pinene and acetic acid, regardless of the catalyst system employed. Key parameters that influence the reaction outcome include temperature, reaction time, the dosage of acetic acid, catalyst content (such as HCA content in composite catalysts), and water content. wikidata.orgfishersci.cafishersci.canih.govfishersci.sealfa-chemistry.comepa.govfishersci.com

Research on HCA-boric acid composite catalysts has utilized orthogonal experiments to identify the most influential factors. nih.govfishersci.sealfa-chemistry.comepa.gov For instance, the HCA content was found to be the most important factor affecting this compound content in the product when using these catalysts. fishersci.sealfa-chemistry.comepa.gov The ratio of acetic acid to alpha-pinene is also a relevant factor in optimizing the reaction. nih.govepa.govfishersci.com Studies have investigated the effect of reaction time and temperature on the conversion of alpha-pinene and the formation of this compound with specific catalysts. fishersci.caepa.gov

For zeolite catalysis, optimization studies have focused on reaction time, temperature, and the type of zeolite to achieve the most effective synthesis. wikidata.orgfishersci.cafishersci.befishersci.ca Temperature has been shown to impact the yield of alpha-terpinyl acetate. fishersci.ca General optimization strategies also consider catalyst loading and the molar ratio of reactants to maximize yields and minimize side reactions. fishersci.com

The synthesis of this compound from alpha-pinene and acetic acid is often accompanied by the formation of various by-products due to competing reactions such as isomerization, hydration, and polymerization. fishersci.cafishersci.canih.govalfa-chemistry.comiarc.frfishersci.com Common by-products include isomerization products like camphene, limonene, and terpinene, as well as ring-expansion products such as bornyl acetate and isoborneol (B83184) acetate. wikidata.orgfishersci.cafishersci.canih.gov Fenchyl acetate is also mentioned as a by-product. wikidata.orgfishersci.cafishersci.campg.de Olefin by-products and polymers can also form during the reaction. alfa-chemistry.comfishersci.com Strong acid sites in catalysts like zeolites can contribute to the formation of isomerization by-products. iarc.fr

Mitigation strategies for by-product formation are primarily focused on the careful selection and design of catalysts, as well as the optimization of reaction conditions to favor the desired this compound formation and suppress side reactions. wikidata.orgfishersci.cafishersci.cawikipedia.orgwikidata.orgnih.govepa.govfishersci.com Catalyst properties, such as the strength and distribution of acid sites in zeolites, play a significant role in controlling selectivity. fishersci.beiarc.fr Optimizing parameters like temperature, time, and reactant ratios can also help minimize undesired products. wikidata.orgfishersci.cafishersci.canih.govepa.govfishersci.com Post-reaction purification techniques, such as neutralization to prevent ester decomposition and remove residual acid, followed by distillation, are employed to isolate and purify the this compound product from the reaction mixture containing by-products. fishersci.combmrb.io

Optimization of Reaction Conditions for Yield and Selectivity (e.g., temperature, time, acetic acid dosage, HCA content, water content)

Sustainable and Green Chemistry Approaches in this compound Synthesis

The development of sustainable and green chemistry approaches in this compound synthesis is increasingly important to minimize environmental impact and promote resource efficiency. Utilizing alpha-pinene derived from renewable sources like upcycled turpentine from the paper industry is a key aspect of sustainability. fishersci.finih.gov

The use of heterogeneous catalysts, such as zeolites, aligns with green chemistry principles as they can often be easily separated from the reaction mixture and potentially reused, reducing waste and avoiding the challenges associated with the disposal of homogeneous catalysts. wikidata.orgfishersci.cafishersci.befishersci.cawikidata.org Fluoroantimonic acid catalysis, despite the nature of the acid, has been described as a clean and environmentally friendly strategy in the context of achieving high conversion with low catalyst loading at mild temperatures. wikipedia.orgwikidata.org

Reduction of Wastewater and Environmental Impact

A major environmental concern in traditional this compound synthesis is the large volume of wastewater generated, particularly when using mineral acids like sulfuric acid or phosphoric acid as catalysts. tsijournals.comgoogle.com This wastewater often contains residual acids, by-products, and unreacted materials, requiring extensive treatment before discharge. google.com

Efforts to reduce wastewater and environmental impact in this compound synthesis include the development and application of novel catalytic systems and optimized reaction techniques. For instance, a method employing a composite catalyst system has been reported to significantly reduce wastewater in the production process. google.com This method also aims to improve the recovery rate and concentration of acetic acid byproduct, further minimizing waste. google.com

Alternative synthesis routes and catalysts are being explored to mitigate environmental issues. The direct one-step synthesis of this compound from turpentine oil and acetic acid using a superacid catalyst, such as fluoroantimonic acid, has been presented as a clean and environmentally friendly strategy. researchgate.netresearchgate.net This method requires a significantly lower catalyst loading (as low as 0.2 mol %) and can achieve high conversion rates at room temperature, potentially reducing energy consumption and the associated environmental footprint compared to multi-step processes. researchgate.netresearchgate.net

Enzymatic catalysis using lipases in supercritical carbon dioxide (SC-CO₂) has also been investigated for the synthesis of this compound from alpha-terpineol and acetic anhydride. researchgate.netnih.gov While challenges remain in optimizing conditions and catalyst reuse in SC-CO₂, this approach represents a move towards utilizing biocatalysts and alternative reaction media that can potentially reduce the reliance on harsh chemicals and minimize waste generation. researchgate.netnih.gov

The hydration of alpha-pinene, an intermediate step in some this compound synthesis routes, also faces environmental challenges related to wastewater and corrosion when strong mineral acids are used. mdpi.commdpi.com Research into using catalysts like α-hydroxycarboxylic acid–boric acid composite catalysts aims to provide more environmentally friendly alternatives for this step. mdpi.complos.org

Catalyst Recyclability and Reusability

The recyclability and reusability of catalysts are crucial for developing sustainable and cost-effective synthesis processes for this compound. Traditional homogeneous acid catalysts are often difficult to separate from the reaction mixture, leading to their loss and the generation of acidic waste. jetir.org

Significant research has focused on developing heterogeneous catalysts that can be easily recovered and reused. Solid acid catalysts, such as Amberlyst 15 resin, have been explored for the synthesis of perfumery esters, including this compound. jetir.org These solid catalysts offer advantages such as easy separation from the reaction mixture, which facilitates their reuse and contributes to a greener process by reducing environmental pollution. jetir.org

Various solid superacids and composite catalysts have been investigated for their catalytic activity and reusability in this compound synthesis. Studies have shown that catalysts like activated carbon heteropolyacids and acidic ionic liquids can maintain significant catalytic activity over multiple reaction cycles. tsijournals.com For example, activated carbon heteropolyacids showed a this compound yield of 80.3% after being used 10 times. tsijournals.com An acidic ionic liquid demonstrated a yield of 83.5% after being reused 5 times. tsijournals.com

Ionic liquids, in general, have gained attention as potential catalysts and solvents in green chemistry due to their low volatility, reasonable thermal stability, and potential for recyclability and reusability. researchgate.net Acidic functionalized ionic liquids have been successfully applied in esterification reactions, offering a viable alternative to conventional catalysts. researchgate.net

Enzymatic catalysts, such as lipases, also show potential for reusability. In the synthesis of this compound in supercritical carbon dioxide, immobilized lipases have been shown to retain a significant portion of their activity after several reuse cycles. researchgate.netnih.gov One study reported that an immobilized lipase retained more than 50% of its activity after the 6th cycle of reuse. researchgate.net Another study indicated that enzyme activity remained over 50% after 10.5 hours of repeated esterification in a batch process under optimized conditions. nih.gov

The development of easily recoverable catalysts, such as those that can be separated magnetically or by filtration, is also an active area of research, particularly for reactions involving metal catalysts. researchgate.net

Here is a table summarizing some catalyst reusability data from the search results:

| Catalyst Type | Number of Reuse Cycles | Yield/Activity Retention | Source |

| Activated carbon heteropolyacids | 10 | 80.3% yield | tsijournals.com |

| Acidic ionic liquid | 5 | 83.5% yield | tsijournals.com |

| Immobilized lipase (Candida rugosa) | 6 | >50% activity | researchgate.net |

| Immobilized lipase | 10.5 hours (batch) | >50% activity | nih.gov |

| Acidic ionic liquid ([PAC1815]+[BF4]−) | 5 | 32.00% yield (from 35.70%) | researchgate.net |

Solvent-Free or Environmentally Benign Solvent Systems

The use of large volumes of organic solvents in chemical synthesis contributes to environmental pollution and poses health and safety risks. Developing solvent-free or environmentally benign solvent systems for this compound synthesis is a key aspect of green chemistry.

Supercritical carbon dioxide (SC-CO₂) has been explored as an alternative, environmentally friendly solvent for the enzymatic synthesis of this compound. researchgate.netnih.gov SC-CO₂ is a tunable solvent with properties that can be adjusted by changing temperature and pressure. researchgate.net While challenges exist in optimizing enzymatic reactions in SC-CO₂, it offers a promising route to reduce or eliminate the need for traditional organic solvents. researchgate.netnih.gov

Ionic liquids are also considered environmentally benign solvents due to their low volatility. researchgate.net They can potentially replace volatile organic compounds (VOCs) in various chemical processes, including esterification. researchgate.net Acidic functionalized ionic liquids can act as both catalysts and solvents, simplifying the reaction system and potentially reducing waste. researchgate.net

Deep eutectic solvents (DESs) are another class of promising green solvents. They are safe, biodegradable, and can be prepared from accessible bulk chemicals. csic.es DESs have attracted attention for various applications, including extraction and potentially as reaction media in chemical synthesis, offering an alternative to conventional organic solvents. csic.es

While some synthesis methods still utilize organic solvents, research is ongoing to minimize their use or replace them with greener alternatives. For instance, in the hydration of alpha-pinene, which can lead to terpineol (a precursor to this compound), efforts have been made to reduce or eliminate the need for organic solvents like acetic acid by using specific catalyst systems and controlling water content. mdpi.com However, achieving efficient reactions without organic solvents can sometimes be challenging due to mass transfer limitations between immiscible phases. mdpi.com

The development of solvent-free microwave extraction (SFME) is an example of a technique aiming to avoid the use of solvents entirely in extraction processes, which could potentially be relevant for isolating natural precursors or products in a more environmentally friendly manner. academie-sciences.fr

Biological and Pharmacological Activities of Terpinyl Acetate

Mechanisms of Action at the Cellular and Molecular Level

Research indicates that terpinyl acetate (B1210297) can influence fundamental cellular functions, including energy production and enzyme activity. These effects contribute to its observed biological properties.

Mitochondrial ATP Production Inhibition

Terpinyl acetate has been identified as a potent inhibitor of mitochondrial ATP production. mdpi.com Studies have shown that exposure to this compound can lead to a significant reduction in cellular ATP levels. mdpi.com

The inhibitory effect of this compound on ATP production is specifically linked to its impact on oxidative phosphorylation, the primary pathway for ATP synthesis in mitochondria. mdpi.com Experiments have demonstrated that this compound targets this process, leading to a dramatic decrease in ATP levels. mdpi.com Doses of this compound as low as 200 μM have been shown to reduce cellular ATP levels by over 90% compared to control groups. mdpi.com

Despite its significant inhibition of mitochondrial ATP production via oxidative phosphorylation, this compound has not been observed to cause cytotoxicity in certain cell models. mdpi.com This suggests the activation of cellular adaptation mechanisms. One such mechanism is the shift towards glycolysis to maintain ATP levels, compensating for the impaired mitochondrial function. mdpi.com

Impact on Oxidative Phosphorylation

Enzyme Inhibition Studies

This compound has been investigated for its ability to modulate the activity of various enzymes, including those crucial for neurotransmission and drug metabolism.

Alpha-terpinyl acetate has been shown to inhibit the activity of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine. researchgate.netnih.gov Kinetic studies have characterized the nature of this inhibition. Alpha-terpinyl acetate exhibits competitive inhibition against AChE. researchgate.netnih.gov For BChE, alpha-terpinyl acetate demonstrates mixed-type inhibition. researchgate.netnih.gov

Research findings on the inhibition of cholinesterases by alpha-terpinyl acetate include:

| Enzyme | Inhibition Type | IC50 Value | Reference |

| AChE | Competitive | 61.87 μg/mL or 54.72 μmol/ml | researchgate.net |

| BChE | Mixed | Not specified in sources | researchgate.netnih.gov |

Note: IC50 values for BChE were not consistently reported with inhibition type in the provided sources.

At a concentration of 38 µg/mL, alpha-terpinyl acetate has been reported to inhibit AChE by 17.0% ± 1.0 and BChE by 39% ± 2.7 when tested as a pure standard. nih.gov

Alpha-terpinyl acetate has been identified as an inhibitor of cytochrome P450 2B6 (CYP2B6), an important enzyme in drug metabolism. chemsrc.comnih.govresearchgate.net Studies have determined that alpha-terpinyl acetate is a competitive inhibitor of CYP2B6. chemsrc.comnih.govbwise.kr

Detailed kinetic parameters for the inhibition of CYP2B6 by alpha-terpinyl acetate have been reported:

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 5.4 μM | chemsrc.comnih.gov |

| IC50 Value | 10.4 μM | chemsrc.comnih.govresearchgate.net |

| Ki Value | 7.6 μM | chemsrc.comnih.gov |

Alpha-terpinyl acetate shows strong binding affinity to the purified P450 2B6 enzyme. nih.gov The competitive nature of the inhibition suggests that alpha-terpinyl acetate competes with substrates for binding to the active site of the enzyme. nih.govbwise.kr

Implications for Drug-Drug Interactions and Xenobiotic Metabolism

This compound has been investigated for its potential to interact with drug-metabolizing enzymes, particularly cytochrome P450 (P450) enzymes. Human cytochrome P450 2B6 (CYP2B6) is a key liver enzyme involved in the metabolism of various xenobiotics and clinical drugs, including ciprofloxacin, efavirenz, and methadone. foreverest.netinnovareacademics.in Studies have shown that terpenoid compounds, including alpha-terpinyl acetate, can interact with purified CYP2B6. foreverest.netchemsrc.com

Research indicates that alpha-terpinyl acetate exhibits a strong binding affinity to CYP2B6. foreverest.netchemsrc.com It has been suggested that alpha-terpinyl acetate may act as a competitive inhibitor of CYP2B6. foreverest.netchemsrc.comnih.govbwise.kr This competitive inhibition could potentially alter the metabolic activity or clearance rate of drugs processed by CYP2B6, leading to potential drug-drug interactions. foreverest.net

One study demonstrated that alpha-terpinyl acetate inhibited the bupropion (B1668061) hydroxylation activity of P450 2B6 with an IC50 value of 10.4 μM and was determined to be a competitive inhibitor with a Ki of 7.6 μM. chemsrc.com

Interactions with Ion Channels and Receptors

Studies have investigated the effects of this compound on ion channels and receptors, particularly in the context of smooth muscle relaxation. Research on isolated guinea pig ileum has explored the mechanisms underlying the spasmolytic activity of monoterpenes, including 4-terpinyl acetate. redalyc.org

Partial Blockade of Voltage-Dependent Calcium Channels

Studies suggest that this compound may be involved in the partial blockade of voltage-dependent calcium channels (VDCCs). redalyc.orgpjps.pkaku.eduresearchgate.net In isolated guinea pig ileum, 4-terpinyl acetate at a concentration of 50 µM caused a rightward shift in the calcium curve with a reduction in the maximum effect, indicating interference with the activity of VDCCs. redalyc.org While the specific subtype of calcium channel involved was not differentiated in this study, the results suggest that muscle relaxation produced by 4-terpinyl acetate at this concentration involves the inhibition of calcium influx through voltage-gated calcium channels. redalyc.org Other studies on essential oils containing this compound also suggest calcium channel blockade as a potential mechanism for smooth muscle relaxation. aku.eduresearchgate.netms-editions.cl

Activation of Potassium Channels

Research also indicates that this compound may activate potassium channels. redalyc.orgbioline.org.brmdpi.comtjpr.org In the study using isolated guinea pig ileum, the relaxant response produced by 4-terpinyl acetate at 50 µM was partially reduced by pretreatment with tetraethylammonium (B1195904) chloride, a potassium channel blocker. redalyc.org This result suggests that 4-terpinyl acetate also activates K+ channels. redalyc.org Activation of potassium channels can lead to hyperpolarization of the cell membrane, which in turn can reduce calcium influx through voltage-gated calcium channels, contributing to smooth muscle relaxation. redalyc.orgmdpi.com Studies on essential oils containing this compound have also implicated the activation of potassium channels, including ATP-sensitive potassium channels, in their effects. bioline.org.brtjpr.org

Non-Competitive Antagonism of Muscarinic Receptors

This compound has also been suggested to act as a non-competitive antagonist of muscarinic receptors. redalyc.orgresearchgate.net In isolated guinea pig ileum, 4-terpinyl acetate caused a shift in the bethanechol (B1168659) curve to the right with a reduction in the maximum effect. redalyc.org This effect was more pronounced at higher concentrations of 4-terpinyl acetate. redalyc.org These results are consistent with a non-competitive antagonism of muscarinic receptors, which are involved in regulating smooth muscle contraction. redalyc.orgresearchgate.net

Insecticidal and Pest Control Research

This compound has been investigated for its potential insecticidal properties against various pest species.

Efficacy Against Insect Species (e.g., Myzus persicae, Aedes aegypti larvae)

This compound has shown efficacy against insect species such as Myzus persicae (peach aphid) and Aedes aegypti larvae. nih.govfao.orgnih.govmdpi.comdntb.gov.uahrpub.orgresearchgate.net

Studies on the insecticidal activity of Thuja occidentalis essential oil and its components against Myzus persicae have identified this compound as having significant activity. fao.orgmdpi.comdntb.gov.uaresearchgate.netfao.org In fumigation tests, this compound demonstrated high lethality against M. persicae. mdpi.com One study reported that this compound showed 100% lethality after 21 hours in a fumigation test at a concentration of 2.0 μL/L. mdpi.com The insecticidal activity of this compound was found to be stronger than some other monoterpene compounds tested. mdpi.comdntb.gov.uaresearchgate.net

Research has also explored the larvicidal activity of this compound against Aedes aegypti larvae, a vector for dengue fever. nih.govhrpub.orgcabidigitallibrary.org Acetyl derivatives of monoterpenes, including this compound, have shown mosquitocidal activity against fourth-instar larvae of Aedes aegypti. nih.gov While other acetyl derivatives like eugenyl acetate and linalyl acetate demonstrated higher activity, this compound still exhibited larvicidal effects. nih.gov The LC50 value for this compound against Aedes aegypti larvae was reported as 287.1 ppm in one study. nih.gov Another study investigating the essential oil of Aegle marmelos found beta-terpinyl acetate as a major constituent and reported larvicidal efficacy against Aedes aegypti. hrpub.org

The following table summarizes some of the insecticidal activity data:

| Insect Species | Test Type | Concentration | Outcome | Reference |

| Myzus persicae | Fumigation | 2.0 μL/L | 100% lethality | mdpi.com |

| Aedes aegypti larvae | Larvicidal | 287.1 ppm (LC50) | Mortality | nih.gov |

Structure-Activity Relationships for Insecticidal Activity

Studies on the insecticidal activity of monoterpenes and their acetyl derivatives have provided insights into structure-activity relationships. Acetylation of the hydroxyl group in monoterpenes generally increased activity against Aedes aegypti larvae. nih.gov In a study evaluating toxicity against Vibrio fischeri, terpenoid toxicity was observed in the order of alcohol > aldehyde ~ ketone > ester > hydrocarbons. semanticscholar.org (±)-α-terpinyl acetate showed a higher toxicity level compared to some other terpenoids at specific concentrations. semanticscholar.org

Preliminary structure-activity relationship analysis also suggests that a monocyclic monoterpenoid scaffold is common among active insecticidal compounds. mdpi.com Oxygenated monoterpenoids appear to play a role in mediating contact toxicity. mdpi.com

Formulation and Application Methods for Pesticidal Use

This compound, often found in essential oils, can be applied as a pesticide through different methods, including fumigation and spraying (contact). mdpi.com The effectiveness can vary depending on the application method and the specific essential oil composition. For instance, in one study, spraying Thuja occidentalis essential oil, which contains this compound, showed an insecticidal effect in a shorter time at a high concentration compared to fumigation. mdpi.com The investigation of pesticidal pathways of natural insecticides is considered important for exploring appropriate formulations and delivery means for commercialization. mdpi.com The addition of surfactants to this compound has also been shown to enhance its insecticidal activity. mdpi.comresearchgate.net

Environmentally Friendly Insecticidal Compounds

This compound and bornyl acetate are considered environmentally friendly insecticidal-active compounds. mdpi.comresearchgate.nettandfonline.com Essential oils containing these compounds, such as those from Thuja occidentalis, rosemary, and laurel, are being explored as potential sources of environmentally friendly botanical insecticides. mdpi.comresearchgate.neteasletters.com The use of plant essential oils and their individual volatile constituents offers an alternative to synthetic chemical pesticides, which can pose risks of resistance and toxicity. mdpi.comgoogleapis.com

Antimicrobial and Antifungal Investigations

This compound has demonstrated antimicrobial and antifungal properties against a range of microorganisms.

Activity Spectrum Against Microorganisms (e.g., fungi, dermatophytes, bacteria, Candida yeasts)

α-Terpinyl acetate has shown high antimicrobial effect against fungi and dermatophytes. mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in Its effect against bacteria and Candida yeasts was reported to be lower. mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in Studies have indicated that this compound is among the monoterpenes with notable antifungal activity. mdpi.comresearchgate.nettandfonline.com For example, in investigations against Botrytis cinerea, this compound showed antifungal activity, although bornyl acetate exhibited slightly stronger activity. tandfonline.comtandfonline.com The antifungal activity of this compound was reported to be 60-91% compared to that of essential oil in one study. tandfonline.comtandfonline.com

Interactive Table: Antimicrobial Activity Spectrum of α-Terpinyl Acetate

| Microorganism Group | Activity Level (Relative) | Source Indices |

| Fungi | High | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in |

| Dermatophytes | High | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in |

| Bacteria | Lower | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in |

| Candida yeasts | Lower | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in |

Mechanisms of Antimicrobial Action

While specific detailed mechanisms of this compound's antimicrobial action are still under investigation, the mechanisms of action for essential oil components (EOCs) in general are not attributable to a single mechanism but rather a cascade of reactions involving the entire bacterial cell. researchgate.netresearchgate.net Most EOCs tend to have a more powerful effect on Gram-positive bacteria than Gram-negative species, possibly due to differences in cell membrane compositions. researchgate.netresearchgate.net Research into the mode of action of this compound is ongoing, with speculation including potential effects on energy levels and complex biological processes. mdpi.com this compound has been observed to significantly reduce ATP production by oxidative phosphorylation in mammalian cell culture experiments. mdpi.com

Potential for Developing Therapeutics or Preventative Measures Against Mycosis

Given its high antimicrobial effect against fungi and dermatophytes, α-terpinyl acetate is considered a potential compound for developing preventive measures or drugs for mycosis. mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in The treatment of fungal infections, particularly those caused by Trichophyton, Candida, and Aspergillus species, remains challenging, highlighting the interest in exploring natural compounds like this compound for potential therapeutic applications. semanticscholar.org

Phytotoxic Effects and Plant-Plant Interactions

This compound has demonstrated phytotoxic effects, which can influence plant-plant interactions in various communities. mdpi.comresearchgate.net The phytotoxic impact of this compound has been observed to be stronger on monocotyledons compared to dicotyledons. mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in

Impact on Seed Germination and Radicle Growth in Monocotyledons (e.g., Poa pratensis)

Studies have shown that this compound essential oil inhibits the seed germination and radicle growth of monocotyledonous plants such as Poa pratensis (a forage grass). mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in The inhibitory effect on Poa pratensis germination parameters and radicle length was statistically significant compared to control groups. nih.gov The phytotoxic effect was particularly strong when exposure occurred through water, resulting in a very low percentage of germinated seeds and significantly shorter radicles compared to the control. nih.gov

Differential Effects on Dicotyledons (e.g., Trifolium pretense)

In contrast to its effects on monocotyledons, this compound essential oil has been shown to stimulate seed germination in dicotyledonous plants, such as Trifolium pretense (a forage legume). mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in This indicates a differential response to this compound between these two major plant groups.

Role as a Plant Toxin or Ecological Modulator

This compound's ability to inhibit germination and growth in some plant species suggests it can function as a plant toxin or an ecological modulator. mdpi.com Terpenoids, in general, are known to mediate plant-insect interactions and can have toxic or repellent effects on insects. nih.gov While this compound has been identified as an inhibitor of mitochondrial ATP production in a cell culture system, it was not cytotoxic in that model, as cells could switch to glycolysis. mdpi.com This finding suggests that its role might not be as a direct toxin targeting herbivores but potentially involves modulating the metabolism or behavior of organisms interacting with the plant. mdpi.com Some research suggests that this compound could be employed by plants to benefit their survival by influencing pollinator behavior, such as honey bees, by disrupting reversal learning. mdpi.com

Autotoxic Effects in Plant Communities

The presence of monoterpenes, including this compound, in essential oils can influence plant community composition and dynamics. researchgate.netfloraandfona.org.in These compounds can exhibit phytotoxic and/or auto-phytotoxic effects. researchgate.netfloraandfona.org.in While the primary focus of the provided search results is on the effects of this compound on other plant species, the potential for autotoxic effects within plant communities where this compound-producing plants are present has been acknowledged in the literature. mdpi.com

Other Biological Activities

Spasmolytic Activity (e.g., in guinea pig ileum)

This compound has demonstrated spasmolytic activity in isolated guinea pig ileum. researchgate.netacademicjournals.orgredalyc.org Studies investigating the relationship between the chemical structure of p-menthane (B155814) monoterpene esters and their spasmolytic activity in isolated guinea pig ileum have identified 4-terpinyl acetate as one of the most potent compounds among those tested. researchgate.netacademicjournals.org The mechanism of action for the smooth muscle relaxant effect of 4-terpinyl acetate in isolated guinea pig ileum may involve several pathways, including the partial blockade of calcium channels, the activation of potassium channels, and non-competitive antagonism of muscarinic receptors. redalyc.orgivj.ir

Data Table: Phytotoxic Effects of α-Terpinyl Acetate Essential Oil on Seed Germination and Radicle Growth

| Plant Species | Classification | Effect on Seed Germination | Effect on Radicle Growth | Primary Exposure Route Studied | Citation |

| Poa pratensis | Monocotyledon | Inhibited | Inhibited | Water, Air | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.innih.gov |

| Trifolium pretense | Dicotyledon | Stimulated | Not specified | Water, Air | mdpi.comresearchgate.netresearchgate.netnih.govfloraandfona.org.in |

| Phleum pratense | Monocotyledon | Inhibited (weaker effect) | Inhibited (weaker effect) | Water, Air | nih.gov |

Antioxidant Properties and Mechanisms

Oxygenated monoterpenes, such as alpha-terpinyl acetate and 1,8-cineole, found in the essential oil of green cardamom, have been reported to exhibit antioxidant properties. tandfonline.com Molecular docking studies suggest that alpha-terpinyl acetate and 1,8-cineole have binding potential with human peroxiredoxin 5 and protein tyrosine kinases receptors. tandfonline.com These receptors are involved in controlling cell growth, metabolism, differentiation, and motility through antioxidant mechanisms. tandfonline.com

In silico activity prediction analysis has also supported the antioxidant potential of compounds found in green cardamom essential oil, including alpha-terpinyl acetate. tandfonline.com However, some research indicates that alpha-terpinyl acetate may show lower antioxidant activity compared to other compounds, potentially due to its chemical nature. researchgate.net

Effects on Animal Behavior (e.g., honey bee energy levels and foraging behavior)

Studies on honey bees (Apis mellifera) have investigated the effects of this compound on energy levels and foraging behavior. mdpi.comresearchgate.netresearchgate.net this compound has been identified as a potent inhibitor of mitochondrial ATP production in cell culture model systems, suggesting a potential function as a plant toxin. mdpi.comresearchgate.netresearchgate.netresearchgate.net However, in cell culture, this compound was not cytotoxic as cells could switch to glycolysis to maintain ATP levels. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Despite its effect on cellular ATP production, honey bee foragers readily returned to artificial flower patches repeatedly, even at high doses of this compound (e.g., 10,000 μM). mdpi.com A significant drop in ATP levels in foragers was observed only at the highest dose of 10,000 μM. mdpi.com

This compound is hypothesized to potentially benefit plant survival by modulating the metabolism and behavior of pollinators like honey bees. mdpi.comresearchgate.netresearchgate.netresearchgate.net This modulation could act as a "loyalty drug" for the plant, causing bees to continue visiting a flower color despite lower rewards. mdpi.com

Chronic vs. Single-Dose Exposure Studies

The effect of this compound on honey bee behavior, particularly the disruption of reversal learning, is suggested to likely result from chronic exposure over the course of a day. mdpi.com While the provided information highlights the effects observed after ingestion, it does not explicitly detail studies comparing the outcomes of chronic versus single-dose exposures of this compound in honey bees, other than the suggestion that the observed behavioral effect is likely due to chronic exposure. mdpi.com

Correlation with Hemolymph Levels in Organisms

While studies have investigated the effects of this compound on honey bee behavior and cellular ATP levels, the exact hemolymph levels of this compound that produce the observed behavioral results need to be determined. mdpi.com Research in honey bees using ethanol (B145695) as a model has shown a linear increase in hemolymph ethanol concentration with increased exposure time, providing a dosing guide for hemolymph levels in that specific model. researchgate.netresearchgate.net However, similar data specifically correlating this compound exposure with its concentration in honey bee hemolymph is noted as an area requiring further determination. mdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 111037 fishersci.cawikidata.org, 11469649 wikidata.orguni.lu |

| Alpha-terpinyl acetate | 111037 fishersci.cawikidata.org |

| 1,8-cineole | 2756 tandfonline.com (Based on search results mentioning 1,8-cineole alongside this compound in cardamom oil and its properties) |

| Ethanol | 702 mdpi.comresearchgate.netresearchgate.net (Based on search results mentioning ethanol as a model in honey bee studies) |

Data Table: Effect of this compound on Honey Bee Forager ATP Levels

| This compound Dose (μM) | Forager ATP Level (% of Control) | Significance |

| 0 | ~100 | - |

| 30 | ~100 | Not significant compared to 0, 30, 750 μM group mdpi.com |

| 750 | ~100 | Not significant compared to 0, 30, 750 μM group mdpi.com |

| 10,000 | <10 | Significant drop mdpi.com |

Based on data presented in Source mdpi.com. The exact percentage values for ATP levels at 0, 30, and 750 μM were not explicitly stated as numerical values in the text but described as not significantly different from the control group. The significant drop at 10,000 μM is noted.

Data Table: Effect of this compound on Honey Bee Learning

| This compound Dose (μM) | Initial Learning Disrupted? | Reversal Learning Disrupted? |

| 0, 30, 750 | No | No (Control group) mdpi.com |

| 10,000 | No | Yes mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

Based on data presented in Sources mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The effect on learning was primarily observed at the highest tested dose.

Structure Activity Relationship Sar Studies and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR models are developed to establish a relationship between the chemical structure of compounds and their biological activity or toxicity. This allows for the prediction of the activity of new or untested compounds based on their molecular descriptors.

Prediction of Terpenoid Toxicity (e.g., against Vibrio fischeri)

QSAR models have been developed to predict the toxicity of terpenoids, including terpinyl acetate (B1210297), using the Gram-negative bioluminescent bacteria Vibrio fischeri as a test organism. nih.govnih.govresearchgate.net This involves assessing the real-time toxicity of a set of terpenoid standards and correlating the observed toxicity with various molecular descriptors. nih.govnih.govresearchgate.net Terpenoids, such as (±)-α-terpinyl acetate, have shown toxicity against Vibrio fischeri at concentrations between 50 and 100 µM, exhibiting a toxicity level higher than 30%. nih.govnih.govresearchgate.net

Influence of Chemical Structure on Toxicity (e.g., functional groups: ester vs. alcohol, aldehyde, ketone, hydrocarbons)

The chemical structure, particularly the presence and type of functional groups, significantly influences the toxicity of terpenoids. Studies have shown a general order of toxicity among different functional group classes of terpenoids against Vibrio fischeri: alcohol > aldehyde ~ ketone > ester > hydrocarbons. nih.govnih.govresearchgate.netpreprints.orgresearchgate.netscispace.com This indicates that terpenoids containing alcohol groups tend to be more toxic than those with aldehyde or ketone groups, which in turn are generally more toxic than esters like terpinyl acetate, and hydrocarbons are typically the least toxic. nih.govnih.govresearchgate.netpreprints.orgresearchgate.netscispace.com The presence of hydroxyl groups in alcohols is suggested to be crucial to their toxicity level, potentially due to the formation of hydrogen bonds with the polar part of the cell membrane. nih.gov

Importance of Geometric and Electronic Descriptors (e.g., asphericity, max partial charge)

Geometric and electronic descriptors play a dominant role in determining terpenoid toxicity, as revealed by QSAR models. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net Descriptors such as asphericity (a geometric descriptor) and maximum partial charge for a carbon atom (an electronic descriptor, e.g., Zefirov's partial charge) have been identified as particularly important in correlating chemical structure with toxicity against Vibrio fischeri. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net Other relevant descriptors can include topological descriptors like the Kier and Hall index. nih.gov These descriptors capture information about the molecule's shape, charge distribution, and branching, which are critical for understanding its interaction with biological systems. nih.gov

Predictive Power and Validation of QSAR Models

QSAR models developed for terpenoid toxicity have demonstrated good predictive power. Using methods like the heuristic method, statistically significant correlations have been obtained. nih.govnih.govresearchgate.net A four-parameter equation, incorporating various molecular descriptor types, has shown high correlation coefficients for both training and test sets (training coefficient > 0.810, test coefficient > 0.535) and a square coefficient of cross-validation (Q²) higher than 0.689. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net These validation metrics suggest that the models are robust and suitable for predicting terpenoid toxicity. nih.govnih.govresearchgate.netpreprints.orgresearchgate.net The predictive accuracy of QSAR models is also influenced by their applicability domain. unc.edu

Stereochemical Considerations in Biological Activity

Stereochemistry, the spatial arrangement of atoms in a molecule, can lead to different isomers with potentially different biological activities.

Derivatization Strategies for Enhanced Bioactivity

Chemical derivatization is a common strategy employed to modify the properties and enhance the bioactivity of natural compounds. By introducing or altering functional groups, researchers can investigate the impact of these changes on potency, selectivity, and interaction with biological targets.

Acetylation of Hydroxyl Groups and Increased Activity

Acetylation, the introduction of an acetyl functional group, is a specific type of derivatization that can significantly alter the properties of compounds containing hydroxyl groups. In the context of monoterpenes, the acetylation of a hydroxyl group, such as that in terpineol (B192494), leads to the formation of the corresponding acetate ester, this compound.

Studies investigating the structure-activity relationship of monoterpenes and their acetyl derivatives have demonstrated that acetylation of the hydroxyl group can lead to enhanced biological activity in certain contexts. For instance, in a study evaluating the mosquitocidal activity against Aedes aegypti larvae, the acetyl derivatives of several monoterpenes, including terpineol, showed increased activity compared to their parent compounds nih.govresearchgate.net. Specifically, this compound exhibited higher mosquitocidal activity than terpineol nih.govresearchgate.net. The LC50 values presented in this study illustrate this enhancement:

| Compound | LC50 (ppm) |

| Terpineol | 331.7 |

| This compound | 287.1 |

This data indicates that the acetylation of the hydroxyl group in terpineol to form this compound results in a lower LC50 value, signifying increased potency against Aedes aegypti larvae nih.govresearchgate.net.

While acetylation can enhance activity in some cases, the impact of functional groups on activity can vary depending on the specific biological target and assay. For example, a QSAR study predicting terpenoid toxicity using Vibrio fischeri observed that toxicity generally followed the order: alcohol > aldehyde ~ ketone > ester > hydrocarbons x-mol.netscispace.comgrafiati.com. This suggests that in this specific toxicity model, the ester functional group, as found in this compound, was associated with lower toxicity compared to compounds with alcohol, aldehyde, or ketone groups x-mol.netscispace.comgrafiati.com.

Ligand-Receptor Interactions and Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when bound to a receptor protein. These simulations provide valuable insights into the nature of ligand-receptor interactions, including the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions) and the binding affinity.

Molecular docking studies have been conducted to explore the potential interactions of this compound with various biological targets, shedding light on its potential mechanisms of action.